molecular formula C17H16ClN3O4S B7751142 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride

3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride

Cat. No.: B7751142
M. Wt: 393.8 g/mol
InChI Key: VODBHWNQSALCNS-UHFFFAOYSA-N
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Description

3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[2,3-d]pyrimidine core, which is a fused heterocyclic structure, and is functionalized with an ethoxycarbonyl group, a methyl group, and an amino group attached to a benzoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which can be synthesized through cyclization reactions involving thiophene derivatives and appropriate nitriles or amidines. The introduction of the ethoxycarbonyl group is achieved through esterification reactions, while the methyl group is introduced via alkylation reactions. The amino group is incorporated through nucleophilic substitution reactions, and the final benzoic acid moiety is attached through amide bond formation. The hydrochloride salt is formed by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles, leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[6-(Methoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride
  • 3-{[6-(Ethoxycarbonyl)-5-ethylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride
  • 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid

Uniqueness

The unique combination of functional groups in 3-{[6-(Ethoxycarbonyl)-5-methylthieno[2,3-d]pyrimidin-4-yl]amino}benzoic acid hydrochloride imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-[(6-ethoxycarbonyl-5-methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S.ClH/c1-3-24-17(23)13-9(2)12-14(18-8-19-15(12)25-13)20-11-6-4-5-10(7-11)16(21)22;/h4-8H,3H2,1-2H3,(H,21,22)(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODBHWNQSALCNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N=CN=C2S1)NC3=CC=CC(=C3)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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